Product packaging for Benzo[d][1,3]dioxole-4-carboxamide(Cat. No.:CAS No. 69151-39-9)

Benzo[d][1,3]dioxole-4-carboxamide

Cat. No.: B1604996
CAS No.: 69151-39-9
M. Wt: 165.15 g/mol
InChI Key: UHJCPTUYASMZRC-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxole-4-carboxamide (CAS 69151-39-9) is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . It serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Compounds featuring the 1,3-benzodioxole core are of significant research interest due to their diverse biological activities . For instance, derivatives based on the 1,3-benzodioxole structure have been designed and synthesized as potent auxin receptor agonists, demonstrating a remarkable ability to promote root growth in plants, which could enhance crop production . Furthermore, other 1,3-benzodioxole carboxamide derivatives have been investigated for their potential as antidiabetic agents, showing strong in vitro inhibition of the α-amylase enzyme and in vivo efficacy in reducing blood glucose levels . This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B1604996 Benzo[d][1,3]dioxole-4-carboxamide CAS No. 69151-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJCPTUYASMZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988860
Record name 2H-1,3-Benzodioxole-4-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69151-39-9
Record name 69151-39-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1,3-Benzodioxole-4-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Benzo D 1 2 Dioxole 4 Carboxamide and Its Structural Analogs

Direct Synthesis of Benzo[d]nih.govwikipedia.orgdioxole-4-carboxamide

The most straightforward approach to synthesizing Benzo[d] nih.govwikipedia.orgdioxole-4-carboxamide involves the formation of the amide bond from a suitable precursor, typically the corresponding carboxylic acid or its ester.

An established method for preparing Benzo[d] nih.govwikipedia.orgdioxole-4-carboxamide involves a multi-step sequence starting from the corresponding ester of benzo[d] nih.govwikipedia.orgdioxole-4-carboxylic acid. One common route is the mixed-anhydride method nih.gov. This procedure first involves the hydrolysis of the ester to the free carboxylic acid. The carboxylic acid is then activated to form a more reactive intermediate, which subsequently reacts with an amine source to yield the final carboxamide.

A general procedure for this type of transformation begins with the saponification of the methyl or ethyl ester using a base like lithium hydroxide (B78521) in a solvent mixture such as tetrahydrofuran and water nih.gov. After the reaction is complete, the solvent is removed, and the mixture is worked up to isolate the free carboxylic acid. The purified acid is then converted to the carboxamide nih.gov. In one documented synthesis, this general approach yielded Benzo[d] nih.govwikipedia.orgdioxole-4-carboxamide as a white solid with a 60% yield nih.gov.

The direct amidation of carboxylic acids is often challenging due to the competing acid-base reaction between the carboxylic acid and the amine, which forms a stable carboxylate salt fishersci.co.uk. To overcome this, various strategies have been developed to optimize reaction conditions and improve yields. While specific optimization studies for Benzo[d] nih.govwikipedia.orgdioxole-4-carboxamide are not extensively detailed, general principles from modern amidation chemistry can be applied.

Key optimization strategies focus on the efficient removal of water, the only byproduct in direct amidation, to drive the equilibrium toward the product mdpi.com. This can be achieved through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using dehydrating agents like molecular sieves mdpi.comorganic-chemistry.org.

Furthermore, the use of catalysts has become a cornerstone of modern amidation. Boronic acid derivatives, particularly ortho-iodoarylboronic acids like 5-methoxy-2-iodophenylboronic acid (MIBA), have proven to be highly effective catalysts for direct amidation at ambient temperatures organic-chemistry.org. Metal catalysts, such as those based on titanium (e.g., TiF4, TiCl4) and zirconium (e.g., ZrCl4), have also been shown to facilitate the reaction, often under reflux conditions in solvents like toluene researchgate.netrsc.org. The choice of catalyst, solvent, and temperature are critical parameters that must be fine-tuned to maximize the yield of the desired amide.

Table 1: Catalytic Systems for Direct Amidation of Carboxylic Acids

Catalyst SystemBase/AdditiveSolventTemperatureKey Features
ortho-Iodo Arylboronic Acids (e.g., MIBA) Molecular SievesDichloromethaneRoom TemperatureMild conditions, high yields, avoids stoichiometric coupling reagents organic-chemistry.org.
Titanium Tetrafluoride (TiF4) NoneTolueneRefluxEffective for both aromatic and aliphatic acids; aliphatic acids react faster researchgate.net.
Zirconium Tetrachloride (ZrCl4) Nonep-XyleneRefluxCatalyzes direct amide formation from unactivated acids and amines rsc.org.
Trichlorotriazine (TCT) Tertiary AmineAprotic SolventsNot specifiedCan be used in sub-stoichiometric amounts for amide bond formation mdpi.com.

Synthetic Routes to Benzodioxole-Carboxamide Derivatives

The synthesis of structural analogs of Benzo[d] nih.govwikipedia.orgdioxole-4-carboxamide often requires more versatile strategies that allow for the introduction of diverse functional groups on the benzodioxole scaffold.

Amide bond formation is one of the most frequently employed reactions in medicinal and organic chemistry mdpi.comresearchgate.net. The most common strategy involves the activation of a carboxylic acid to a more electrophilic form, which can then readily react with a primary or secondary amine fishersci.co.uk.

One of the oldest and most reliable methods is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) fishersci.co.uk. The resulting acyl chloride is highly reactive and couples efficiently with amines, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct in what is known as the Schotten-Baumann reaction fishersci.co.uk.

In modern synthesis, particularly for complex molecules, a wide array of "coupling reagents" are used. These reagents generate a highly activated ester or other reactive intermediate in situ. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common fishersci.co.uk. They react with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond with high yields fishersci.co.uk. These reactions are often performed with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.

Table 2: Common Reagents for Carbonyl Activation in Amide Synthesis

Reagent ClassExample ReagentsIntermediate FormedGeneral Conditions
Halogenating Agents Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Acyl ChlorideAprotic solvent (e.g., DCM, THF), often requires heating fishersci.co.uk.
Carbodiimides DCC, DIC, EDCO-acylisoureaAprotic solvent (e.g., DCM, DMF), often with additives (HOBt, HOAt) fishersci.co.uk.
Phosphonium Reagents BOP, PyBOPAcylphosphonium saltAprotic solvent, tertiary base (e.g., DIEA).
Uronium/Guanidinium Reagents HBTU, HATUActivated EsterAprotic solvent, tertiary base (e.g., DIEA).

Condensation reactions are powerful tools for forming carbon-carbon bonds and constructing molecular scaffolds. The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen wikipedia.org. This reaction is particularly relevant for benzodioxole chemistry, as derivatives like piperonal (benzo[d] nih.govwikipedia.orgdioxole-5-carbaldehyde) are common starting materials.

In a typical Claisen-Schmidt reaction, an aromatic aldehyde (e.g., a benzodioxole carbaldehyde) is treated with a ketone (e.g., acetone or acetophenone) in the presence of a base (like NaOH) or an acid catalyst gordon.edutaylorandfrancis.com. The reaction proceeds through the formation of an enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy carbonyl compound readily undergoes dehydration to yield a stable, conjugated α,β-unsaturated carbonyl compound, also known as a chalcone when derived from acetophenone gordon.edutaylorandfrancis.com. The resulting scaffold can then be subjected to further chemical transformations to install a carboxamide functionality.

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C bonds and have been widely applied to the synthesis of complex organic molecules, including those with a benzodioxole core nih.gov. The Suzuki-Miyaura reaction, which couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, is particularly versatile due to its mild reaction conditions and tolerance of a wide variety of functional groups nih.gov.

This methodology can be used to synthesize benzodioxole derivatives by coupling a halogenated benzodioxole (e.g., 6-bromobenzo[d] nih.govwikipedia.orgdioxole) with various aryl or vinyl boronic acids researchgate.net. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source, in the presence of a base like K₂CO₃ or Cs₂CO₃ nih.govresearchgate.net. This strategy allows for the modular construction of highly functionalized benzodioxole systems, which can then be converted into the desired carboxamide derivatives through the methods described previously. For instance, new 1,3-benzodioxole (B145889) derivatives have been prepared in good yields by the Suzuki-Miyaura coupling of a bromobenzodioxole intermediate with various substituted boronic acids researchgate.net.

Table 3: Components of a Typical Suzuki-Miyaura Coupling Reaction

ComponentRoleCommon Examples
Substrates Coupling PartnersAryl/Vinyl Halides (or Triflates) and Aryl/Vinyl Boronic Acids (or Esters) nih.govresearchgate.net.
Catalyst Facilitates the catalytic cyclePd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ nih.govresearchgate.net.
Ligand Stabilizes and activates the catalystTriphenylphosphine (PPh₃), SPhos nih.govresearchgate.net.
Base Promotes the transmetalation stepK₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ nih.govresearchgate.net.
Solvent Reaction MediumToluene, Dioxane, DMF, THF/Water mixtures nih.govresearchgate.net.

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloaddition)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, the Huisgen 1,3-dipolar cycloaddition is a prominent method for synthesizing five-membered heterocycles. organic-chemistry.orgwikipedia.orgfu-berlin.de This reaction involves a 1,3-dipole and a dipolarophile, which react in a concerted [4+2] cycloaddition, also denoted as a (3+2) cycloaddition, to form a five-membered ring. organic-chemistry.orgfu-berlin.denih.gov

In the context of synthesizing analogs of Benzo[d] nih.govrsc.orgdioxole-4-carboxamide, the Huisgen 1,3-dipolar cycloaddition offers a versatile strategy. For instance, new derivatives of 1,3-benzodioxole have been prepared utilizing this reaction. The synthesis can start from a substituted 1,3-benzodioxole, which is converted to an azide derivative. This azide then acts as the 1,3-dipole in a subsequent cycloaddition with a dipolarophile, such as an alkyne. worldresearchersassociations.com

A specific example involves the synthesis of 1-((6-bromobenzo[d] nih.govrsc.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole. This was achieved through a 1,3-dipolar cycloaddition between 5-(azidomethyl)-6-bromobenzo[d] nih.govrsc.orgdioxole and phenylacetylene, catalyzed by copper(I) iodide, resulting in a single 1,4-regioisomer in 82% yield. worldresearchersassociations.com The resulting triazole-containing benzodioxole derivative can then be further functionalized, for example, through Suzuki-Miyaura coupling reactions to introduce a variety of substituents. worldresearchersassociations.com

The mechanism of the Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic process where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile participate in a stereoconservative, suprafacial addition. organic-chemistry.org The regioselectivity of the reaction is influenced by both electronic and steric factors. organic-chemistry.org

Reactant 1 (1,3-Dipole) Reactant 2 (Dipolarophile) Catalyst Product Yield Reference
5-(azidomethyl)-6-bromobenzo[d] nih.govrsc.orgdioxolePhenylacetyleneCuI1-((6-bromobenzo[d] nih.govrsc.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole82% worldresearchersassociations.com

Stereoselective Synthesis of Chiral Benzodioxole Derivatives

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of stereoselective synthetic methods. For chiral benzodioxole derivatives, asymmetric catalysis and other enantioselective methodologies are crucial for controlling the stereochemistry of the final products.

Asymmetric Catalysis (e.g., Rh(II)-Catalyzed Carbenic Olefination Cascade)

Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules, offering high efficiency and atom economy. ub.edu Rhodium(II) catalysts have proven to be particularly effective in a variety of asymmetric transformations.

A notable example is the Rh(II)-catalyzed asymmetric three-component cascade reaction for the synthesis of chiral 1,3-dioxoles. rsc.orgnih.gov This innovative method involves the reaction of I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids. rsc.orgnih.gov The reaction is initiated by the formation of an α-P(V)-Rh-carbene from the ylide precursor. This carbene then reacts with an aldehyde to form a carbonyl ylide intermediate. rsc.orgnih.gov

The stereoselectivity of the reaction is controlled by chiral carboxylate ligands on the Rh(II) catalyst, which directs the stereoselective cycloaddition of a carboxylate ion to the rhodium-associated carbonyl ylide. nih.gov This is followed by an intramolecular Wittig olefination cascade to furnish the chiral 1,3-dioxole product with good to high yields and excellent enantioselectivity. rsc.orgnih.gov While this method focuses on non-benzofused 1,3-dioxoles, the principles of Rh(II)-catalyzed asymmetric cascades can be extended to the synthesis of more complex benzodioxole structures. rsc.orgnih.gov

Catalyst System Reaction Type Key Intermediates Stereochemical Control Products Reference
Rh(II) with chiral carboxylate ligandsAsymmetric three-component cascadeα-P(V)-Rh-carbenes, Carbonyl ylidesChiral ligands on the Rh catalystChiral 1,3-dioxoles rsc.orgnih.gov

Enantioselective Methodologies

A variety of enantioselective methodologies have been developed for the synthesis of chiral molecules, including the use of chiral auxiliaries, biocatalysis, and organometallic catalysis. ub.edu These methods are essential for producing single enantiomers of chiral compounds, which is often a requirement for therapeutic applications.

In the context of benzodioxole derivatives, enantioselective approaches can be employed to introduce chirality at specific positions on the benzodioxole scaffold. For example, asymmetric hydrogenation of 2-substituted 1,4-benzodioxines using an Iridium catalyst with a chiral BIDIME-dimer ligand has been shown to produce enantiomerically enriched 1,4-benzodioxanes with excellent enantioselectivities (up to 99:1 er). nih.gov

Another general method for the enantioselective formation of stereocenters adjacent to heterocycles involves the addition of vinyl boronic acids to heterocycle-appended enones using a modified-BINOL catalyst. nih.gov This approach has demonstrated high yields and useful enantiomeric ratios for a range of common heteroaryls and could be adapted for the synthesis of chiral benzodioxole derivatives. nih.gov

Furthermore, chiral phosphoric acids and their salts have emerged as versatile catalysts in a variety of asymmetric transformations. nih.gov For example, a chiral VAPOL calcium phosphate has been used to catalyze the highly enantioselective benzoyloxylation of 3-aryloxindoles, demonstrating the potential of such catalysts for creating chiral centers with high stereocontrol. nih.gov

Deuteration and Isotopic Labeling Techniques for Benzodioxole-Carboxamide Scaffolds

Deuteration, or the incorporation of deuterium (²H) into a molecule, is a valuable tool in pharmaceutical and analytical chemistry. researchgate.netnih.gov Deuterated compounds can exhibit altered metabolic profiles and are widely used as internal standards in analytical studies. researchgate.netnih.gov The development of methods for the selective and asymmetric installation of deuterium is therefore of significant interest. nih.gov

Biocatalytic methods offer a mild and highly selective approach to deuteration. researchgate.netnih.gov A recently developed strategy utilizes nicotinamide cofactor-dependent enzymes for the asymmetric reductive deuteration of organic compounds. researchgate.netnih.govmanchester.ac.uk This system uses deuterium oxide (²H₂O) as the deuterium source and dihydrogen (H₂) as a clean reductant to generate and recycle the deuterated cofactor [4-²H]-NADH. researchgate.netnih.gov

This biocatalytic system has been successfully coupled with a range of C=O, C=N, and C=C bond reductases to achieve asymmetric deuteration across various molecules with high chemo-, stereo-, and isotopic selectivity under ambient conditions. nih.govmanchester.ac.uk For instance, this method has been applied to the preparative-scale synthesis of a deuterated analogue of the drug solifenacin. nih.gov

The principles of this biocatalytic deuteration could be applied to benzodioxole-carboxamide scaffolds, particularly for introducing deuterium at a chiral center in a highly stereoselective manner. This would involve identifying a suitable NADH-dependent reductase that can act on a prochiral benzodioxole-containing substrate.

Deuteration Method Deuterium Source Key Features Potential Application to Benzodioxole-Carboxamide Reference
Biocatalytic Reductive Deuteration²H₂OAsymmetric deuteration, Mild reaction conditions, High chemo-, stereo-, and isotopic selectivityEnantioselective deuteration of a prochiral precursor to introduce a deuterated chiral center. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of Benzo D 1 2 Dioxole 4 Carboxamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal integrations, a detailed picture of the molecular structure can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for initial structural assessment. In the case of N-substituted benzo[d] najah.eduevitachem.comdioxole-5-carboxamide analogs, such as N-(3,4-dimethoxyphenyl)benzo[d] najah.eduevitachem.comdioxole-5-carboxamide, the ¹H NMR spectrum reveals characteristic signals for each proton in the molecule. najah.edu For instance, the protons of the methylenedioxy group (O-CH₂-O) typically appear as a singlet around 6.12 ppm. najah.edu The aromatic protons on the benzo[d] najah.eduevitachem.comdioxole ring and the substituted phenyl ring resonate in the downfield region, typically between 6.90 and 7.55 ppm, with their multiplicity (singlet, doublet, doublet of doublets) providing information about adjacent protons. najah.edu The amide proton (N-H) is often observed as a broad singlet at a higher chemical shift, around 9.91 ppm, while the methoxy (B1213986) group protons (-OCH₃) appear as sharp singlets in the upfield region (around 3.73-3.74 ppm). najah.edu

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For the aforementioned analog, the carbonyl carbon (C=O) of the amide group is typically found at a downfield chemical shift of approximately 164.50 ppm. najah.edu The carbons of the aromatic rings and the methylenedioxy bridge appear in the range of 102.24 to 150.36 ppm, while the carbons of the methoxy groups are observed at around 55-56 ppm. najah.edu

Table 1: ¹H and ¹³C NMR Spectroscopic Data for N-(3,4-dimethoxyphenyl)benzo[d] najah.eduevitachem.comdioxole-5-carboxamide najah.edu | ¹H NMR (300 MHz, DMSO-d₆) | ¹³C NMR (75 MHz, DMSO-d₆) | | :--- | :--- | | δ (ppm) | Multiplicity | Assignment | δ (ppm) | Assignment | | 9.91 | s | N-H | 164.50 | C=O | | 7.55 | dd, J = 8.1, 1.8 Hz | Ar-H | 150.36 | Ar-C | | 7.50 | d, J = 1.8 Hz | Ar-H | 148.82 | Ar-C | | 7.44 | d, J = 2.4 Hz | Ar-H | 147.81 | Ar-C | | 7.30 | dd, J = 8.7, 2.4 Hz | Ar-H | 145.47 | Ar-C | | 7.04 | d, J = 8.1 Hz | Ar-H | 133.20 | Ar-C | | 6.91 | d, J = 8.7 Hz | Ar-H | 129.27 | Ar-C | | 6.12 | s | O-CH₂-O | 123.09 | Ar-C | | 3.74 | s | -OCH₃ | 112.67 | Ar-C | | 3.73 | s | -OCH₃ | 122.25 | Ar-C | | | | | 108.37 | Ar-C | | | | | 108.04 | Ar-C | | | | | 105.86 | Ar-C | | | | | 102.24 | O-CH₂-O | | | | | 56.15 | -OCH₃ | | | | | 55.79 | -OCH₃ |

s = singlet, d = doublet, dd = doublet of doublets

For more complex structures, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the same spin system. HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the different fragments of the molecule and for assigning quaternary carbons. In the structural elucidation of analogs like (E)-1-(Benzo[d] najah.eduevitachem.comdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one, 2D NMR was essential for the total assignment of ¹H and ¹³C signals. mdpi.com

Mass Spectrometry for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary tool for determining the molecular weight of a compound and for deducing its elemental composition.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. This precision allows for the determination of the molecular formula of a compound with a high degree of confidence. For instance, the HRMS data for N-(3,4-dimethoxyphenyl)benzo[d] najah.eduevitachem.comdioxole-5-carboxamide showed a protonated molecular ion [M+H]⁺ at m/z 302.1024, which is in close agreement with the calculated value of 302.1028 for the molecular formula C₁₆H₁₆NO₅. najah.edu This level of accuracy is critical for confirming the identity of a newly synthesized compound. najah.edu

Table 2: HRMS Data for a Benzo[d] najah.eduevitachem.comdioxole-5-carboxamide Analog najah.edu

Compound Molecular Formula Calculated [M+H]⁺ Found [M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Specific bonds and functional groups vibrate at characteristic frequencies. In the analysis of N-substituted benzo[d] najah.eduevitachem.comdioxole-5-carboxamides, the IR spectrum provides clear evidence for the presence of key functional groups. najah.edu A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is typically observed in the region of 1684 cm⁻¹. najah.edu The N-H stretching vibration of the amide group appears as a broad band in the range of 3346-3280 cm⁻¹. najah.edu Additionally, the characteristic C-H stretching vibrations of the aliphatic (from the methylenedioxy group) and aromatic portions of the molecule are seen between 2833 and 2941 cm⁻¹. najah.edu

Table 3: Key IR Absorption Bands for a Benzo[d] najah.eduevitachem.comdioxole-5-carboxamide Analog najah.edu

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
Amide N-H Stretch 3346-3280
Aromatic/Aliphatic C-H Stretch 2941-2833

Pharmacological and Biological Applications of Benzo D 1 2 Dioxole 4 Carboxamide Derivatives

Anticancer Potential and Mechanistic Insights

The benzo[d] nih.govnih.govdioxole-4-carboxamide scaffold has proven to be a valuable template for the design of novel anticancer agents. Researchers have explored its derivatives for their ability to inhibit key enzymes involved in cancer cell proliferation and for their general cytotoxic effects against various cancer cell lines.

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitory Activity

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the repair of single-strand DNA breaks. Inhibiting PARP1 is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of benzo[d] nih.govnih.govdioxole-4-carboxamide derivatives that are essential for potent PARP1 inhibition. Through systematic modifications of the core structure, researchers have elucidated the impact of various substituents on the inhibitory activity. For instance, novel 1H-benzo[d]imidazole-4-carboxamide derivatives with five or six-membered N-heterocyclic moieties at the 2-position have been synthesized and shown to be potent PARP-1 inhibitors, with some achieving IC50 values in the single or double-digit nanomolar range. nih.gov These studies have also revealed that some of these potent PARP-1 inhibitors exhibit similar inhibitory activities against PARP-2. nih.gov

To improve the potency of initial hit compounds, researchers have employed strategies such as analog synthesis and scaffold hopping. Starting from a moderately potent hit, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) (compound 4, IC50 = 5.8 μM), identified through virtual screening, a series of chemical modifications were undertaken. nih.gov The introduction of polar substitutions at the C2- or C3-positions of the benzodioxine ring led to analogs with improved enzymatic inhibitory activities. nih.gov Furthermore, scaffold hopping, which involves replacing the core structure with a different but functionally similar one, led to the identification of a more potent lead compound. nih.gov This iterative process of synthesis and testing culminated in the discovery of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide (compound 49), which demonstrated a significantly enhanced PARP1 inhibitory activity with an IC50 of 0.082 μM. nih.gov

Inhibitory Activity of Benzo[d] nih.govnih.govdioxole-4-carboxamide Derivatives against PARP1
CompoundStructurePARP1 IC50 (μM)
Compound 3Data not available12 nih.gov
Compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide)Data not available5.8 nih.gov
Compound 10Data not available0.88 nih.gov
Compound 49 ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide)Data not available0.082 nih.gov

General Cytotoxic Efficacy

Beyond their targeted effects on specific enzymes like PARP1, derivatives of benzo[d] nih.govnih.govdioxole-4-carboxamide have also been evaluated for their general cytotoxic activity against various cancer cell lines. Studies have shown that certain derivatives exhibit significant growth inhibitory properties. For example, some 4-N-[2-(dimethylamino)ethyl]carboxamides of benzo[b] nih.govnih.govnaphthyridines were found to be potent cytotoxins against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds displaying IC50 values below 10 nM. nih.gov Similarly, other research has demonstrated that N-(methoxyphenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide derivatives exhibit cytotoxic effects on HeLa, Caco-2, and Hep3B cancer cell lines. najah.edu The presence of the benzo[d] nih.govnih.govdioxole moiety is thought to contribute to these cytotoxic effects, potentially by interacting with cellular signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial and Antifungal Activity

In addition to their anticancer properties, derivatives of benzo[d] nih.govnih.govdioxole-4-carboxamide have shown promise as antimicrobial and antifungal agents. The emergence of drug-resistant microbial strains has created an urgent need for new therapeutic agents, and this class of compounds offers a potential avenue for development.

Evaluation against Bacterial and Fungal Strains

Several studies have investigated the efficacy of benzo[d] nih.govnih.govdioxole-4-carboxamide derivatives against a range of bacterial and fungal pathogens. For instance, a series of novel 1,3-benzodioxole-pyrimidine derivatives were designed and synthesized, with some compounds demonstrating excellent fungicidal activities against various fungal strains. nih.govresearchgate.net Notably, one compound, 5c, exhibited broad-spectrum fungicidal activity against Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, and Gibberella zeae with low EC50 values. nih.govresearchgate.net In another study, a series of thiazepines and diazepines incorporating a 1,3,4-oxadiazole (B1194373) moiety, derived from a benzodioxole structure, were synthesized and evaluated for their in vitro antimicrobial activity against several bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. researchgate.net These findings highlight the potential of benzo[d] nih.govnih.govdioxole-4-carboxamide derivatives as a scaffold for the development of new antimicrobial and antifungal drugs. nih.govnih.gov

Fungicidal Activity of Compound 5c against Various Fungal Strains
Fungal StrainEC50 (mg/L)
Botrytis cinerea0.44 nih.govresearchgate.net
Rhizoctonia solani6.96 nih.govresearchgate.net
Fusarium oxysporum6.99 nih.govresearchgate.net
Alternaria solani0.07 nih.govresearchgate.net
Gibberella zeae0.57 nih.govresearchgate.net

In vitro and In silico Assessment of Efficacy

The effectiveness of Benzo[d] nih.govnih.govdioxole-4-carboxamide derivatives has been evaluated through both laboratory (in vitro) and computer-based (in silico) studies. These investigations have highlighted the potential of these compounds, particularly in the realm of anticancer and antidiabetic applications.

In silico molecular docking studies have been instrumental in understanding the binding interactions between benzodioxole derivatives and their target enzymes. For instance, docking studies have shown that these compounds can strongly interact with key residues in the active site of α-amylase, an enzyme involved in carbohydrate digestion. nih.gov The presence of a carboxylic acid group, the benzodioxole ring itself, and halogen or methoxy (B1213986) substitutions on the aryl ring are considered important for this anti-amylase activity. nih.gov

Furthermore, cheminformatics calculations, such as those based on Lipinski's rule of five, have suggested that these compounds possess drug-like properties, making them suitable candidates for oral administration. nih.gov

In vitro studies have corroborated the in silico findings. For example, several synthesized benzodioxole carboxamide derivatives have demonstrated significant inhibitory activity against α-amylase. nih.govnih.gov Some derivatives have also shown promising anticancer activity against various cancer cell lines. najah.edu For instance, one study revealed that a specific derivative, N-(3,4-dimethoxyphenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide, exhibited potent anticancer activity against the Hep3B cancer cell line and induced cell cycle arrest in the G2-M phase. najah.edu

Antidiabetic Activity and Enzyme Inhibition

Derivatives of Benzo[d] nih.govnih.govdioxole-4-carboxamide have emerged as a promising class of compounds with significant antidiabetic potential, primarily through the inhibition of key digestive enzymes.

α-Amylase Inhibitory Effects of Derivatives

α-Amylase is a crucial enzyme in the digestive system responsible for breaking down complex carbohydrates into simpler sugars. researchgate.net By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be slowed, which is a key strategy in managing post-meal blood sugar levels in diabetic patients. researchgate.net

Several studies have demonstrated the potent α-amylase inhibitory effects of Benzo[d] nih.govnih.govdioxole-4-carboxamide derivatives. In one study, a series of these derivatives were synthesized and evaluated for their in vitro antidiabetic efficacy. nih.govnih.gov Notably, compounds designated as IIa and IIc in the study displayed very strong α-amylase inhibition with IC50 values of 0.85 and 0.68 µM, respectively. nih.govnih.gov Another study reported that out of a series of synthesized compounds, 14 showed potent inhibitory activities against α-amylase with IC50 values below 10 µg/ml. nih.gov Among these, compound 4f was identified as the most potent, with an IC50 value of 1.11 µg/ml, which was more potent than the standard anti-glycemic agent acarbose (B1664774) (IC50 6.47 µg/ml). nih.gov

The structural features of these derivatives, such as the presence of the benzodioxole ring, carboxamide linkage, and specific substitutions on the phenyl ring, are believed to contribute significantly to their potent inhibitory activity. nih.gov

In vitro Assessment of Antidiabetic Potential

The α-amylase inhibitory assays are a primary method for in vitro assessment of antidiabetic potential. nih.govnih.gov The results from these assays, as detailed in the previous section, provide strong evidence for the potential of these compounds to manage hyperglycemia. For example, the potent α-amylase inhibition by compounds IIa and IIc (IC50 values of 0.85 and 0.68 µM, respectively) underscores their promise as antidiabetic agents. nih.govnih.gov

In addition to enzyme inhibition, in vitro studies also often include cytotoxicity assessments to ensure the safety of the compounds. For instance, it was found that while compounds IIa and IIc were potent α-amylase inhibitors, they showed negligible effects on normal human embryonic kidney cells (Hek293t), suggesting a favorable safety profile at effective concentrations. nih.govnih.gov

Based on strong in vitro results, the most promising compounds are often selected for further in vivo studies to confirm their hypoglycemic effects in a living organism. For instance, compound IIc, identified as a potent α-amylase inhibitor in vitro, was chosen for in vivo studies in diabetic mice. mdpi.com

Modulation of Transport Proteins

Recent research has indicated that derivatives of Benzo[d] nih.govnih.govdioxole-4-carboxamide can modulate the function of certain transport proteins, which are crucial for various physiological processes.

Regulation of ATP-Binding Cassette (ABC) Transporters

ATP-binding cassette (ABC) transporters are a family of proteins that play a vital role in transporting a wide variety of substances across cellular membranes. nih.govbibliomed.org Some ABC transporters are associated with multidrug resistance in cancer by pumping chemotherapy drugs out of cancer cells. scholaris.ca

Studies have explored the potential of various compounds to regulate ABC transporter activity. For example, organoselenium compounds have been shown to modulate the expression of several ABC transporters in a compound-dependent manner. researchgate.net While direct studies on the regulation of ABC transporters by Benzo[d] nih.govnih.govdioxole-4-carboxamide itself are limited, the broader class of 1,3-benzodioxole (B145889) derivatives has been investigated in this context. For instance, certain 1,3-benzodioxole derivatives have been conjugated with arsenical precursors to improve their anti-tumor efficiency, a strategy that could be influenced by interactions with ABC transporters. nih.gov

The ability of compounds to modulate ABC transporters is an active area of research, with the potential for developing agents that can overcome multidrug resistance in cancer or influence the disposition of other drugs. researchgate.net

Activity on Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a protein that functions as a chloride ion channel and is crucial for maintaining the balance of salt and water in various tissues. nih.gov Dysfunction of the CFTR protein due to genetic mutations leads to the life-threatening disease cystic fibrosis (CF). mdpi.com

Research into small molecules that can modulate CFTR function has identified several classes of compounds, including some containing the benzodioxole moiety. One notable discovery is a potent series of CFTR correctors that includes the compound ABBV/GLPG-2222. nih.gov This compound, which contains a 2,2-difluoro-1,3-benzodioxole (B44384) group, has been shown to be a highly potent CFTR corrector and has advanced to clinical trials. nih.gov Correctors are a class of drugs that help to increase the amount of functional CFTR protein at the cell surface. nih.gov

While not a direct derivative of Benzo[d] nih.govnih.govdioxole-4-carboxamide, the success of compounds like ABBV/GLPG-2222 highlights the potential of the broader benzodioxole scaffold in the development of therapies for cystic fibrosis. Further research into the structure-activity relationships of benzodioxole derivatives could lead to the discovery of even more effective CFTR modulators.

Receptor and Channel Modulation

Derivatives of benzo[d] nih.govnih.govdioxole-4-carboxamide have been investigated for their ability to modulate the function of various receptors and ion channels. A significant area of this research has focused on their interaction with purinergic P2X receptors, which are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP).

P2X4 and P2X7 Receptor Antagonism

P2X receptors, particularly the P2X4 and P2X7 subtypes, are implicated in a range of pathophysiological conditions, including chronic pain, inflammatory diseases, and neurological disorders, making their inhibition a promising therapeutic strategy. nih.gov Research has demonstrated that derivatives based on 1,3-benzodioxole-5-carboxylic acid, a closely related scaffold to benzo[d] nih.govnih.govdioxole-4-carboxamide, are effective antagonists of human P2X4 (h-P2X4R) and human P2X7 receptors (h-P2X7R). nih.gov These compounds were evaluated for their inhibitory effects using a Ca2+ influx assay in astrocytoma cell lines engineered to express these specific receptors. nih.gov

A study involving a series of synthesized 1,3-benzodioxole N-carbamothioyl carboxamide derivatives revealed compounds with high potency and selectivity for either h-P2X4R or h-P2X7R. nih.gov The inhibitory potential was quantified by determining the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the ATP-induced response.

One of the most potent and selective antagonists for the h-P2X4 receptor was identified as N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamide, with an IC50 of 0.039 ± 0.07 μM. nih.gov For the h-P2X7 receptor, N-(quinolin-8-ylcarbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamide proved to be the most potent and selective antagonist, exhibiting an IC50 of 0.018 ± 0.06 μM. nih.gov The selectivity of these compounds highlights the potential for developing subtype-specific modulators to target distinct pathological processes.

Inhibitory Activity of Select Benzo[d] nih.govnih.govdioxole-5-carboxamide Derivatives on P2X4 and P2X7 Receptors nih.gov
CompoundTarget ReceptorIC50 ± SEM (μM)
N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamideh-P2X4R0.039 ± 0.07
N-(quinolin-8-ylcarbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamideh-P2X7R0.018 ± 0.06

The mechanism by which the most potent benzo[d] nih.govnih.govdioxole carboxamide derivatives inhibit P2X4 and P2X7 receptors has been identified as a non-competitive negative allosteric mode of antagonism. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist (ATP) binds. nih.govnih.gov

A negative allosteric modulator (NAM) does not directly compete with the agonist for its binding site. nih.gov Instead, upon binding to its allosteric site, it induces a conformational change in the receptor protein that reduces the affinity or efficacy of the agonist. nih.govnih.gov This means that even in the presence of high concentrations of ATP, the antagonist can still effectively inhibit receptor function. nih.govnih.gov This non-competitive mechanism offers a potential advantage, as the level of inhibition is not solely dependent on the concentration of the endogenous activator. nih.gov

Structure-activity relationship (SAR) studies on a series of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives have provided insights into the chemical features that govern their potency and selectivity for P2X4 and P2X7 receptors. nih.gov The core structure consists of a 1,3-benzodioxole moiety linked to a substituted phenyl or quinolinyl group via a carbamothioyl carboxamide linker.

The SAR analysis revealed several key points:

Substitutions on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly influence activity and selectivity.

For P2X4 receptor antagonism, a derivative with a 2-bromo and 4-isopropyl substitution on the phenyl ring showed the highest potency. nih.gov

Electron-withdrawing groups (like nitro groups) and their position on the phenyl ring were critical. For instance, moving a nitro group from the ortho to the meta position resulted in a significant change in activity.

Replacement of the Phenyl Ring: Replacing the substituted phenyl ring with a quinolin-8-yl group led to a highly potent and selective antagonist for the P2X7 receptor. nih.gov This indicates that the aromatic system directly attached to the carbamothioyl nitrogen is a major determinant of selectivity between the P2X4 and P2X7 subtypes.

The Benzodioxole Core: The 1,3-benzodioxole (or piperonylic acid) scaffold serves as a crucial anchor for these compounds. nih.gov

These findings are summarized in the table below, illustrating how modifications to the peripheral chemical groups modulate the interaction with the target receptors.

Structure-Activity Relationship (SAR) Highlights for P2X4/P2X7 Antagonism nih.gov
Compound ScaffoldKey SubstitutionPrimary ActivityObservations
N-(phenylcarbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamide2-bromo-4-isopropylphenylPotent & Selective h-P2X4R AntagonismSpecific combination of steric bulk and electronic properties enhances P2X4 selectivity.
Nitro-substituted phenylVariable P2X4/P2X7 ActivityThe position of the nitro group is critical for potency, with meta- and para-positions often favored over ortho.
N-(quinolin-8-ylcarbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamideQuinolin-8-ylPotent & Selective h-P2X7R AntagonismThe quinoline (B57606) ring system demonstrates a strong preference for the P2X7 receptor over the P2X4 receptor.

Applications in Agricultural and Environmental Chemistry

Plant Growth Regulation and Phytohormone Mimicry

Derivatives of benzo[d] acs.orgnih.govdioxole have been identified as potent modulators of plant growth, exhibiting auxin-like activity. Auxins are a critical class of phytohormones that regulate many aspects of plant development, with root growth being a key function. The development of synthetic auxins is a significant area of agricultural research, aimed at enhancing crop yields and resilience. nih.govresearchgate.net

Researchers have designed and synthesized a series of N-(benzo[d] acs.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds, which have demonstrated the ability to act as auxin receptor agonists. nih.govfrontiersin.org These compounds were developed from a lead compound, HTS05309 (N-(benzo[d] acs.orgnih.govdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide), which was identified through pharmacophore model-based screening targeting the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govfrontiersin.org The interaction with the TIR1 receptor is a crucial step in the auxin signaling pathway, which triggers a cascade of gene expression leading to physiological responses such as root development. nih.govresearchgate.net Molecular docking analyses have suggested that some of these derivatives, notably a compound designated as K-10, exhibit a stronger binding affinity with the TIR1 receptor than the synthetic auxin 1-naphthylacetic acid (NAA). researchgate.net

The practical application of these auxin receptor agonists has been demonstrated through their significant effects on root growth in model plant systems. nih.gov In studies involving Arabidopsis thaliana and Oryza sativa (rice), the application of these benzo[d] acs.orgnih.govdioxole derivatives led to enhanced root development. nih.govresearchgate.net For instance, the compound K-10 showed a remarkable ability to promote primary root growth in Arabidopsis at a concentration of 0.1 μM, with a promotiv_e_ rate of 37.1%. nih.gov This was notably more effective than the lead compound HTS05309 and NAA under the same conditions. nih.gov In rice, K-10 also significantly increased the length of the primary root and the number of adventitious roots. researchgate.net

Table 1: Effect of Benzo[d] acs.orgnih.govdioxole Derivatives on Primary Root Growth in Arabidopsis thaliana

Compound Concentration (μM) Primary Root Promotive Rate (%)
K-10 0.1 37.1
HTS05309 0.1 18.7
NAA 0.1 -36.9

Data sourced from bioassay results on Arabidopsis seedlings. nih.gov

Further investigations have confirmed the auxin-like physiological functions of these compounds. nih.gov Studies using auxin-related mutants of Arabidopsis, such as yucQ (a mutant with defects in auxin biosynthesis) and tir1 (a mutant with a defective auxin receptor), revealed that the root-promoting effects of compounds like K-10 are dependent on the TIR1 receptor-mediated signaling pathway. nih.govresearchgate.net Additionally, the use of an auxin response reporter system (DR5:GUS) in Arabidopsis showed that K-10 significantly enhances the transcriptional activity of auxin-responsive genes. nih.govresearchgate.net Transcriptome analysis further supported these findings, indicating that K-10 induces a transcriptional response similar to that of natural auxin and down-regulates genes that inhibit root growth. researchgate.net

Insect Control and Pest Management Strategies

In addition to their role in plant growth, derivatives of benzo[d] acs.orgnih.govdioxole have been explored as potential agents for insect control. These compounds have been shown to act as insect growth regulators (IGRs), which disrupt the normal development and physiological processes in insects, offering a more targeted and potentially greener alternative to conventional broad-spectrum insecticides. acs.orgnih.gov

A series of novel benzo[d] acs.orgnih.govdioxole-6-benzamide derivatives have been rationally designed and synthesized to act as inhibitors of multiple chitinases in insects. acs.orgnih.gov Chitinases are enzymes that play a vital role in the degradation of the insect cuticle during the molting process. acs.org By inhibiting these enzymes, the compounds interfere with the insect's ability to shed its old exoskeleton and grow, leading to mortality. acs.orgnih.gov Specifically, research has focused on the inhibition of three key chitinases from the Asian corn borer (Ostrinia furnacalis), namely OfChtI, OfChtII, and OfChi-h. acs.orgnih.gov A lead compound, a12, was identified as a promising multitarget inhibitor, and subsequent optimization led to the development of compound d29, which showed significantly improved inhibitory activity against all three chitinases. acs.orgnih.gov

Table 2: Inhibitory Activity of Benzo[d] acs.orgnih.govdioxole-6-benzamide Derivatives against Ostrinia furnacalis Chitinases

Compound Target Enzyme Ki (μM)
d29 OfChtI 0.8
OfChtII 11.9
OfChi-h 2.3

Ki represents the inhibition constant, with lower values indicating stronger inhibition. acs.orgnih.gov

The multichitinase inhibitory action of these benzo[d] acs.orgnih.govdioxole derivatives translates into effective insecticidal activity against significant agricultural pests. acs.orgnih.gov The compound d29, which demonstrated potent multichitinase inhibition, also exhibited superior insecticidal activity against two major lepidopteran pests: the Asian corn borer (Ostrinia furnacalis) and the diamondback moth (Plutella xylostella), when compared to the initial lead compound a12. acs.orgnih.gov By disrupting the molting process, these compounds act as effective insect growth regulators, highlighting their potential as lead candidates for the development of novel insecticides with a multichitinase-inhibiting mechanism for sustainable pest management in agriculture. acs.orgnih.gov

Antioxidant Activity and Oxidative Stress Mitigation

The chemical structure of benzo[d]dioxole-4-carboxamide suggests an inherent potential for antioxidant activity, a characteristic that is of significant interest for mitigating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a major factor in cellular damage in both plants and animals exposed to environmental stressors.

The antioxidant capacity of chemical compounds is frequently evaluated using in vitro free radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. The hydroxyl radical (•OH) is one of the most reactive oxygen species and its scavenging is considered an important measure of antioxidant efficacy.

While direct and specific data on the free radical scavenging activity of the parent compound, benzo[d]dioxole-4-carboxamide, is not extensively detailed in available literature, studies on its derivatives provide insight into the antioxidant potential of this class of molecules. For instance, research into benzodiazepine (B76468) derivatives of benzodioxole has shown moderate antioxidant activity. In one study, two such derivatives demonstrated IC50 values of 39.85 µM and 79.95 µM in the DPPH assay, indicating their capacity to scavenge this free radical. For comparison, the potent antioxidant agent Trolox exhibited an IC50 value of 7.72 µM in the same study.

Another study on 1,3-benzodioxole (B145889) derivatives containing an amino acid moiety also demonstrated variable but present antioxidant activity in a DPPH assay. The IC50 values for these derivatives ranged from 21.44 µg/mL to 289.78 µg/mL, showcasing how structural modifications can influence scavenging potential.

CompoundDPPH Scavenging Activity (IC50)Reference
Benzodiazepine Derivative 7a39.85 µM
Benzodiazepine Derivative 7b79.95 µM
Amino Acid Derivative 3a21.44 µg/mL
Trolox (Reference)7.72 µM

This table presents data for derivatives of benzo[d]dioxole to illustrate the antioxidant potential within this chemical family, as direct data for the parent compound is limited.

The mechanism of antioxidant action for benzodioxole derivatives is often attributed to their ability to donate hydrogen atoms from phenolic or other susceptible groups, thereby neutralizing free radicals. The stability of the resulting radical is a key determinant of the compound's antioxidant effectiveness.

While the primary focus of some research on benzo[d]dioxole-4-carboxamide derivatives has been on other biological activities, such as anticancer effects, the underlying chemical scaffold is recognized for its potential role in mitigating oxidative stress. Future research may further elucidate the specific contributions of the benzo[d]dioxole-4-carboxamide core to antioxidant activity and its potential applications in agricultural and environmental contexts, such as in the development of novel crop protectants or bioremediation agents.

Future Directions and Emerging Research Avenues for Benzo D 1 2 Dioxole 4 Carboxamide

Unexplored Synthetic Methodologies and Chemical Transformations

While established methods for the synthesis of benzo[d] acs.orgnih.govdioxole carboxamides and their derivatives exist, such as the reaction of the corresponding carboxylic acid with amines nih.gov, there remains significant scope for the development of more efficient, sustainable, and diverse synthetic strategies.

Future synthetic explorations could focus on:

Catalytic C-H Activation: Direct C-H functionalization of the benzo[d] acs.orgnih.govdioxole ring offers a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. Investigating novel transition-metal catalysts (e.g., palladium, rhodium, copper) for regioselective amidation at various positions on the aromatic ring could rapidly generate diverse libraries of analogs.

Flow Chemistry: The use of microreactor technology can offer enhanced control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, higher purity, and safer handling of reactive intermediates. Adapting and optimizing existing batch syntheses of benzo[d] acs.orgnih.govdioxole-4-carboxamide for flow chemistry systems represents a promising avenue for scalable and efficient production.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. Exploring photoredox-catalyzed coupling reactions to introduce novel substituents onto the benzo[d] acs.orgnih.govdioxole core or to modify the carboxamide group could lead to the discovery of compounds with unique properties.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity and sustainability. Screening for enzymes that can catalyze the amidation of benzo[d] acs.orgnih.govdioxole-4-carboxylic acid or the late-stage functionalization of the benzo[d] acs.orgnih.govdioxole-4-carboxamide scaffold could provide access to chiral derivatives and novel analogs that are difficult to obtain through traditional chemical synthesis.

A unified total synthesis approach, which has been successfully applied to complex benzo[d] acs.orgnih.govdioxole-type alkaloids by combining methods like Pd-catalyzed arylation and the Bischler–Napieralski reaction, could be adapted for the systematic synthesis of a wide range of carboxamide derivatives. rsc.org

Novel Biological Targets and Therapeutic Applications

Research has identified several biological targets for derivatives of the benzo[d] acs.orgnih.govdioxole carboxamide scaffold, pointing towards its therapeutic potential. Current research has highlighted its role as a core structure in developing insect growth regulators by inhibiting multiple chitinases acs.orgnih.govresearchgate.net, as a component of anti-tumor arsenical conjugates nih.gov, and as a basis for α-amylase inhibitors with antidiabetic properties. nih.gov Furthermore, derivatives have shown activity as cannabinoid receptor agonists and as plant root growth promoters. nih.govresearchgate.net

Emerging research should aim to explore new therapeutic areas by investigating previously unexamined biological targets:

Neurological Disorders: Given that some benzodiazepine (B76468) derivatives containing a 1,2,3-triazole moiety have been explored as cholinesterase inhibitors for Alzheimer's disease nih.gov, the benzo[d] acs.orgnih.govdioxole-4-carboxamide scaffold could be investigated for its potential to modulate targets within the central nervous system. Its structural similarity to components of certain psychoactive compounds suggests that it could be a starting point for developing novel ligands for receptors implicated in psychiatric and neurodegenerative disorders.

Infectious Diseases: The structural motifs present in benzo[d] acs.orgnih.govdioxole-4-carboxamide are found in various biologically active heterocyclic compounds. nih.gov This suggests that derivatives could be screened against a panel of bacterial and fungal pathogens to identify novel antimicrobial agents. The synthesis of new 1,3,4-thiadiazoles and oxadiazoles (B1248032) has yielded compounds with promising chemotherapeutic potential, providing a rationale for exploring similar modifications to the benzo[d] acs.orgnih.govdioxole-4-carboxamide core. researchgate.netnih.gov

Ion Channel Modulation: Ion channels are critical drug targets for a range of diseases, including hypertension and epilepsy. The ability of the benzo[d] acs.orgnih.govdioxole moiety to interact with biological membranes could be harnessed to design novel ion channel modulators. Future studies could focus on screening libraries of benzo[d] acs.orgnih.govdioxole-4-carboxamide derivatives against various ion channels to identify new leads.

The following table summarizes some of the explored and potential biological targets for this class of compounds.

Biological Target/ApplicationResearch FindingCompound TypeReference
Insect Growth Regulation Potent inhibitors of multiple chitinases (OfChtI, OfChtII, OfChi-h) in insects.Benzo[d] acs.orgnih.govdioxole-6-benzamide derivatives acs.orgnih.govresearchgate.net
Anticancer Conjugated with arsenicals to improve anti-tumor efficiency.N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d] acs.orgnih.govdioxole-5-carboxamide nih.gov
Antidiabetic In vitro α-amylase inhibitory effects.Benzo[d] acs.orgnih.govdioxole-5-carboxamide derivatives nih.gov
Neuromodulation Agonists of the CB2 cannabinoid receptor.4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives nih.gov
Plant Growth Promotion Agonists of the auxin receptor TIR1, promoting root growth.N-(benzo[d] acs.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides researchgate.net
Anticancer Cytotoxicity against breast cancer cell lines.4H-benzo[d] acs.orgnih.govoxazines (derived from benzamides) nih.gov

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and materials science. For benzo[d] acs.orgnih.govdioxole-4-carboxamide, integrating these approaches can accelerate the design-make-test-analyze cycle, leading to the more rapid identification of lead compounds.

In Silico Design and Virtual Screening: Computational tools have already been employed to design and screen benzo[d] acs.orgnih.govdioxole derivatives. researchgate.netresearchgate.net Future efforts can utilize more sophisticated in silico methods. For instance, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be built upon existing data to predict the biological activity of novel, yet-to-be-synthesized analogs. researchgate.net Virtual screening of large chemical libraries against newly identified biological targets can prioritize compounds for synthesis and testing. researchgate.net

Molecular Dynamics Simulations: To understand the dynamic behavior of benzo[d] acs.orgnih.govdioxole-4-carboxamide derivatives at their target sites, molecular dynamics (MD) simulations can be employed. MD simulations can provide insights into the stability of ligand-receptor complexes, the role of solvent molecules, and the conformational changes that occur upon binding, complementing the static picture provided by molecular docking. nih.gov

Predictive ADME/Tox Modeling: A significant hurdle in drug development is poor pharmacokinetic properties and unforeseen toxicity. Advanced computational models can now predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, early in the discovery process. Applying these predictive models to virtual libraries of benzo[d] acs.orgnih.govdioxole-4-carboxamide derivatives will help to de-risk projects by focusing synthetic efforts on compounds with a higher probability of success.

The integration of these computational approaches with robust experimental validation—including chemical synthesis, biochemical assays, and cell-based studies—will be paramount. For example, molecular docking studies have been successfully used to rationalize the binding modes of benzotriazinone carboxamides to alpha-glucosidase, with the in silico findings correlating well with in vitro inhibition data. nih.gov A similar integrated workflow will be essential for systematically exploring the chemical space around benzo[d] acs.orgnih.govdioxole-4-carboxamide and realizing its full potential.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing Benzo[d][1,3]dioxole-4-carboxamide derivatives?

  • Methodological Answer : The core benzo[d][1,3]dioxole scaffold can be synthesized via cyclization of benzoic acid derivatives under alkaline conditions (e.g., NaOH, 89% yield for benzo[1,3]dioxole-4-carboxylic acid) . Subsequent functionalization often involves coupling reactions, such as treating N-Methoxybenzo[1,3]dioxole-4-carboxamide with acid chlorides in CH₂Cl₂ . For pyrazole derivatives, chalcone intermediates synthesized via Claisen-Schmidt condensation (using 1-(benzo[d][1,3]dioxol-5-yl)ethanone and aryl aldehydes) react with phenylhydrazine in absolute ethanol .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, CDCl₃) resolves substituent positions and stereochemistry (e.g., methoxy groups at δ 3.56 ppm in N-Methoxy derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ calcd 417.0975 vs. observed 417.0962 for a carboxamide derivative) .
  • Elemental Analysis : Confirms purity and stoichiometry of novel derivatives (e.g., pyrazole-based compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological activity?

  • Methodological Answer :

  • Substituent Modulation : Introducing electron-withdrawing groups (e.g., thiourea moieties) enhances cytotoxic effects against cancer cell lines (HepG2, HCT116) . Pyrazole derivatives with halogen substituents show superior antimicrobial activity compared to unmodified analogs .
  • Bioisosteric Replacement : Replacing the carboxamide group with thioxothiazolidinone improves enzyme inhibition (e.g., bacterial resistance targets) .
  • Computational Modeling : Docking studies predict interactions with biological targets (e.g., enzyme active sites), guiding rational design .

Q. How can researchers resolve contradictions in reported biological activity data for benzo[d][1,3]dioxole derivatives?

  • Methodological Answer :

  • Purity Validation : Use HPLC to confirm compound purity (>98%) and rule out impurities affecting bioassays .
  • Standardized Assays : Compare activity across studies using consistent protocols (e.g., MIC values for antimicrobial testing) .
  • Meta-Analysis : Cross-reference substituent effects (e.g., para-chloro vs. methoxy groups) to identify trends in cytotoxicity or enzyme inhibition .

Q. What strategies improve the metabolic stability of this compound derivatives in preclinical studies?

  • Methodological Answer :

  • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance bioavailability .
  • Isotopic Labeling : Use deuterated analogs to track metabolic pathways and identify degradation hotspots .
  • Enzymatic Stability Assays : Incubate derivatives with liver microsomes to assess susceptibility to CYP450-mediated oxidation .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[d][1,3]dioxole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
Benzo[d][1,3]dioxole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.